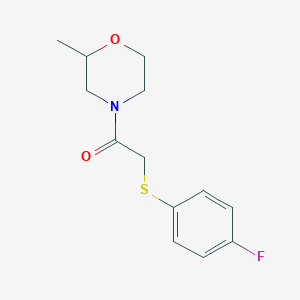
2-(4-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as FLE and has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of FLE involves the inhibition of tubulin polymerization, which is essential for cell division. FLE binds to the colchicine binding site of tubulin and prevents the formation of microtubules, which are essential for cell division. This leads to the inhibition of cell growth and division, which is the basis for its potential anticancer properties.
Biochemical and Physiological Effects:
FLE has been found to have several biochemical and physiological effects. In vitro studies have shown that FLE inhibits the growth of cancer cells and induces apoptosis. FLE has also been found to have antifungal properties and can inhibit the growth of various fungi. However, the exact biochemical and physiological effects of FLE are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FLE is its potential anticancer properties. FLE has been found to be effective against various types of cancer cells, including breast cancer and lung cancer. FLE also has potential antifungal properties, which make it a promising candidate for the development of new antifungal agents. However, the limitations of FLE include its low solubility in water, which makes it difficult to administer in vivo. FLE also has low bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on FLE. One of the most significant areas of research is the development of new drug candidates based on FLE. Researchers are currently studying the structure-activity relationship of FLE and its derivatives to identify new drug candidates with better pharmacological properties. Another area of research is the development of new methods for the synthesis of FLE and its derivatives. Researchers are also studying the potential use of FLE in combination with other drugs to enhance its effectiveness against cancer and fungal infections.
Conclusion:
In conclusion, FLE is a promising compound that has gained significant attention in the field of scientific research. FLE has potential applications in medicinal chemistry and drug discovery, and has been found to have potential anticancer and antifungal properties. Further research is needed to fully understand the biochemical and physiological effects of FLE and to develop new drug candidates based on FLE.
Métodos De Síntesis
The synthesis of FLE involves the reaction of 2-(4-Fluorophenyl)sulfanyl-1-chloroethanone with 2-methylmorpholine in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure FLE.
Aplicaciones Científicas De Investigación
FLE has been studied for its potential applications in various fields of scientific research. One of the most significant applications of FLE is in the field of medicinal chemistry. FLE has been found to have potential anticancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer, including breast cancer and lung cancer. FLE has also been studied for its potential use as an antifungal agent.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c1-10-8-15(6-7-17-10)13(16)9-18-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPZREYEZWEJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


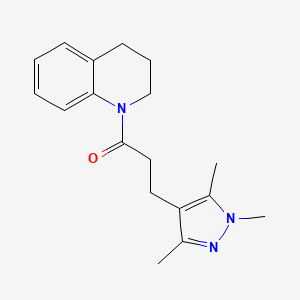
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)

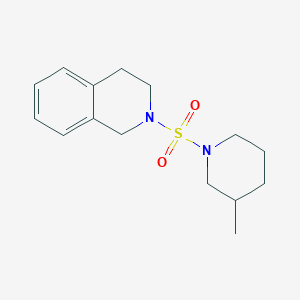
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
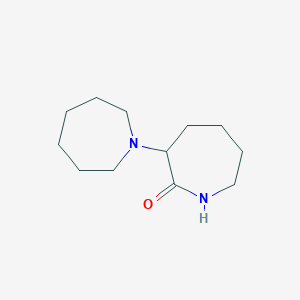
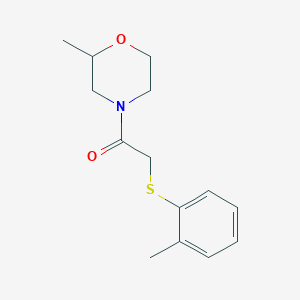
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)
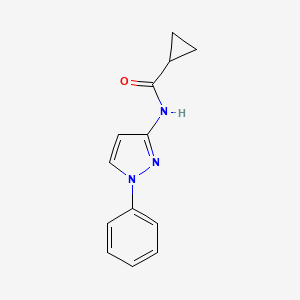
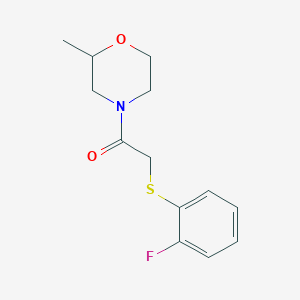

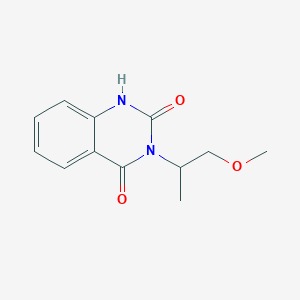
![2-(Furan-2-ylmethyl)-3-[[2-(trifluoromethyl)quinolin-4-yl]amino]propan-1-ol](/img/structure/B7517012.png)